
(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine est un composé chiral qui présente un atome de fluor, un cycle pyridine et un groupement azétidine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine implique généralement les étapes suivantes :
Préparation de la matière de départ : La synthèse commence par la préparation du cycle pyridine, qui est ensuite fonctionnalisé avec un atome de fluor en position 2.
Introduction de l’azétidine : Le groupement azétidine est introduit par une réaction de substitution nucléophile, où un dérivé d’azétidine approprié réagit avec la pyridine fonctionnalisée.
Méthylation : L’azote de l’azétidine est méthylé à l’aide d’un agent méthylant tel que l’iodure de méthyle en conditions basiques.
Couplage final : L’étape finale implique le couplage du dérivé d’azétidine avec la pyridine fluorée dans des conditions appropriées pour obtenir le composé souhaité.
Méthodes de production industrielle : La production industrielle de (R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la possibilité de mise à l’échelle, le rendement et la rentabilité. Des catalyseurs et des processus automatisés sont souvent utilisés pour améliorer l’efficacité.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupement azétidine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le cycle pyridine ou le groupement azétidine, conduisant potentiellement à la formation de dérivés réduits.
Substitution : L’atome de fluor sur le cycle pyridine peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits :
Produits d’oxydation : N-oxydes du groupement azétidine.
Produits de réduction : Dérivés réduits du cycle pyridine ou du groupement azétidine.
Produits de substitution : Dérivés de la pyridine avec divers substituants remplaçant l’atome de fluor.
4. Applications de recherche scientifique
(R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif en raison de ses caractéristiques structurales uniques.
Études biologiques : Le composé est utilisé dans des études pour comprendre ses interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs.
Biologie chimique : Il sert de composé outil en biologie chimique pour sonder les voies et les mécanismes biologiques.
Applications industrielles : Le composé peut être utilisé dans la synthèse de molécules plus complexes pour diverses applications industrielles.
Applications De Recherche Scientifique
®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
Le mécanisme d’action de (R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L’atome de fluor et le groupement azétidine jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut moduler les voies biologiques en inhibant ou en activant ses cibles, conduisant à divers effets biologiques.
Composés similaires :
(R)-2-Fluoro-5-((1-éthylazétidin-2-yl)méthoxy)pyridine : Structure similaire avec un groupe éthyle au lieu d’un groupe méthyle sur le groupement azétidine.
(R)-2-Fluoro-5-((1-méthylpyrrolidin-2-yl)méthoxy)pyridine : Structure similaire avec un cycle pyrrolidine au lieu d’un cycle azétidine.
(R)-2-Fluoro-5-((1-méthylpipéridin-2-yl)méthoxy)pyridine : Structure similaire avec un cycle pipéridine au lieu d’un cycle azétidine.
Unicité : (R)-2-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine est unique en raison de la présence du cycle azétidine, qui confère des propriétés stériques et électroniques distinctes. L’atome de fluor améliore sa stabilité métabolique et son affinité de liaison aux cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Comparaison Avec Des Composés Similaires
®-2-Fluoro-5-((1-ethylazetidin-2-yl)methoxy)pyridine: Similar structure with an ethyl group instead of a methyl group on the azetidine moiety.
®-2-Fluoro-5-((1-methylpyrrolidin-2-yl)methoxy)pyridine: Similar structure with a pyrrolidine ring instead of an azetidine ring.
®-2-Fluoro-5-((1-methylpiperidin-2-yl)methoxy)pyridine: Similar structure with a piperidine ring instead of an azetidine ring.
Uniqueness: ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. The fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
Clé InChI |
ZJQHVEJDSITCOJ-MRVPVSSYSA-N |
SMILES isomérique |
CN1CC[C@@H]1COC2=CN=C(C=C2)F |
SMILES canonique |
CN1CCC1COC2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



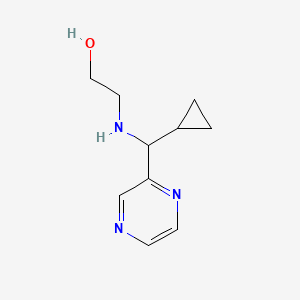


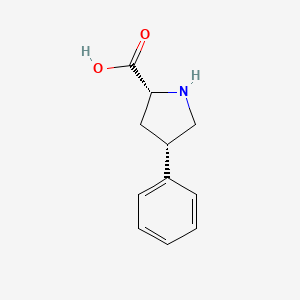


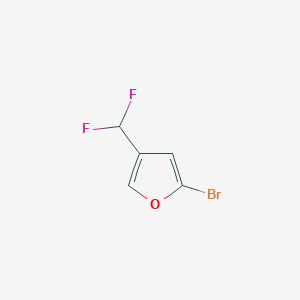

![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
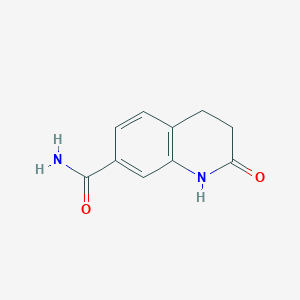
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)
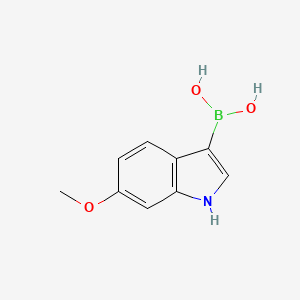
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)
